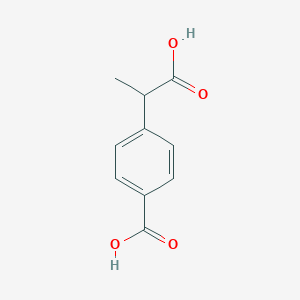

4-(1-Carboxyethyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJJCJKDNFTHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67381-50-4 | |

| Record name | 4-Carboxy-alpha-methylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 1 Carboxyethyl Benzoic Acid

Direct Carboxylation Approaches to Benzoic Acid Derivatives

Direct carboxylation methods introduce a carboxyl group onto an aromatic ring. One such approach involves the carboxylation of substituted benzenes using carbon dioxide under conditions of high pressure and temperature. smolecule.com Transition metal catalysts, such as palladium(II) and rhodium(I), have been instrumental in developing direct carboxylation reactions. For instance, a palladium(II)-catalyzed protocol has been developed for the direct carboxylation of benzoic acid derivatives to yield dicarboxylic acids. acs.orgnih.gov This method demonstrates the feasibility of C-H bond activation for carboxylation. Similarly, rhodium-catalyzed carboxylation of arylboronic esters with carbon dioxide provides a route to various benzoic acid derivatives. acs.org More recently, rhodium-catalyzed, carboxyl-directed C-H carboxylation of benzoic acids with CO2 under redox-neutral conditions has been reported to produce valuable phthalic acids. researchgate.net These direct carboxylation techniques offer an efficient pathway to functionalized benzoic acids, although their specific application to form the 4-(1-carboxyethyl)benzoic acid structure would require a suitable precursor already containing the ethyl group.

Alkylation Reactions for Carboxyethyl Moiety Introduction on Benzoic Acid Systems

The introduction of the carboxyethyl group onto a benzoic acid framework can be accomplished through alkylation reactions. smolecule.com A general strategy involves treating a benzoic acid derivative with an ethyl halide in the presence of a base. smolecule.com This approach is a fundamental method for forming carbon-carbon bonds. mt.com For example, the palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, although this would not yield the para-substituted product directly. nih.gov The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride. mt.comlibretexts.org However, this method is often prone to rearrangements and multiple alkylations. A more controlled approach would be necessary to selectively introduce the 1-carboxyethyl group at the para position of benzoic acid.

Multi-step Synthesis Routes: From Precursors to this compound

Multi-step syntheses provide a more controlled and often higher-yielding approach to complex molecules like this compound. smolecule.com These routes involve the sequential modification of functional groups on a precursor molecule.

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com This reaction avoids the rearrangements often seen in Friedel-Crafts alkylation. libretexts.org To synthesize this compound, one could envision a Friedel-Crafts acylation of a suitable benzene (B151609) derivative, followed by modifications to create the carboxyethyl group. smolecule.com For example, acylation of toluene (B28343) with a suitable acyl halide could be a starting point. The resulting ketone can then undergo further reactions to introduce the second carboxylic acid function. The mechanism of Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an aromatic substitution reaction. sigmaaldrich.comnih.gov

The oxidation of alkyl side chains on a benzene ring is a common method for preparing benzoic acids. firsthope.co.inlibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) can oxidize an alkyl group to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. quora.comlibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a p-substituted ethylbenzene (B125841) derivative. The ethyl group at the para position could be oxidized to a carboxylic acid. For instance, starting with a molecule that already contains the propionic acid moiety attached to the benzene ring at the para position, the other alkyl group could be oxidized. The reaction proceeds regardless of the alkyl chain length, as the entire chain is cleaved to the carboxylic acid. libretexts.org

| Oxidizing Agent | Typical Conditions | Reactant Type |

| Potassium Permanganate (KMnO4) | Alkaline solution, heat, followed by acidification | Alkylbenzenes with at least one benzylic hydrogen |

| Potassium Dichromate (K2Cr2O7) | Acidic solution (e.g., with H2SO4), heat | Alkylbenzenes with at least one benzylic hydrogen |

| Air (O2) | With Co(III) salt catalyst (industrial) | p-xylene to terephthalic acid |

Chiral Synthesis of Enantiomerically Pure this compound and Analogues

The synthesis of enantiomerically pure forms of this compound is crucial for applications where stereochemistry is important, such as in pharmaceuticals. smolecule.com Chiral synthesis methods aim to produce a single enantiomer of a chiral molecule.

Asymmetric reduction is a powerful tool for creating chiral centers. oup.com One notable strategy is the asymmetric Birch reduction, which has been applied to benzoic acid derivatives. rushim.rursc.org This reaction involves the reduction of the aromatic ring in the presence of a chiral auxiliary, followed by alkylation of the resulting enolate. rushim.rursc.org This method allows for the creation of chiral cyclohexadiene intermediates that can be further modified. While the direct application to this compound is not explicitly detailed in the provided context, the principles of asymmetric reduction could be adapted. For example, the reduction of a precursor ketone using a chiral reducing agent could establish the stereocenter of the carboxyethyl group. Chemoenzymatic processes using engineered enzymes like alcohol dehydrogenases have also proven effective for the asymmetric reduction of ketones to produce chiral alcohols, which can then be converted to the desired carboxylic acid. nih.gov

Utilization of Chiral Reagents and Catalysts in Stereoselective Synthesis

Stereoselective synthesis is paramount for obtaining enantiomerically pure forms of this compound. This is achieved by employing chiral auxiliaries, reagents, or catalysts to control the formation of new stereocenters. ethz.ch

One of the most established strategies involves the use of chiral auxiliaries . wikipedia.org In this approach, a racemic carboxylic acid is temporarily converted into a pair of diastereomers by reacting it with a single enantiomer of a chiral auxiliary. These diastereomers, having different physical properties, can then be separated. Subsequent removal of the auxiliary yields the desired enantiomer of the acid. ethz.ch Common chiral auxiliaries used in the synthesis of related 2-arylpropionic acids include oxazolidinones, pseudoephedrine, and amides derived from (S)-lactic acid. wikipedia.orgresearchgate.netresearchgate.net For instance, reacting racemic ibuprofen (B1674241) with (S)-lactic acid-derived amides in the presence of coupling agents like DCC and DMAP produces a diastereomeric mixture of esters, where one diastereomer is formed in preference to the other. researchgate.net Similarly, chiral oxazolines have been effectively used as auxiliaries in the asymmetric synthesis of 2-aryl-alkanoic acids. google.com

Chiral catalysts offer a more elegant and atom-economical approach. These catalysts, used in substoichiometric amounts, can create a chiral environment that favors the formation of one enantiomer over the other from a prochiral substrate. ethz.ch Chiral Phosphoric Acids (CPAs), for example, can act as Brønsted acid catalysts, controlling stereoselectivity through a network of noncovalent interactions like hydrogen bonding and π-π stacking. acs.org Metal complexes incorporating chiral ligands, such as (Salen)Co complexes, have also been employed to catalyze reactions like the hetero-Diels-Alder reaction with high stereoselectivity, a principle applicable to the synthesis of complex chiral acids. acs.org

Table 1: Chiral Reagents and Catalysts in Stereoselective Synthesis of 2-Arylpropionic Acids This table is interactive. Click on the headers to sort.

| Method | Reagent/Catalyst Example | Reaction Type | Key Principle | Reported Selectivity |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Alkylation | Forms a chiral enolate, directing alkylating agents to one face. | High de (>95%) |

| Chiral Auxiliary | Pseudoephedrine | Alkylation | The pseudoephedrine amide enolate is alkylated with high diastereoselectivity. wikipedia.org | High de |

| Chiral Auxiliary | (S)-Lactic Acid Amides | Esterification (DKR) | Dynamic kinetic resolution via stereoselective esterification of the racemic acid. researchgate.netresearchgate.net | Good to high dr |

| Chiral Auxiliary | Chiral Oxazolines | Asymmetric C-C bond formation | The oxazoline (B21484) directs the nucleophilic attack on the substrate. google.com | 95-98% ee |

| Chiral Catalyst | Chiral Phosphoric Acid (CPA) | Nucleophilic Addition | Creates a chiral pocket via hydrogen bonding, guiding the stereochemical outcome. acs.org | Varies with substrate |

| Chiral Catalyst | (Salen)Co Complex | Hetero Diels-Alder | Lewis acid activation and facial selectivity directed by the chiral ligand. acs.org | High ds |

Stereochemical Control in Derivatization Reactions of Chiral Benzoic Acid Frameworks

Once a chiral center is established within the benzoic acid framework, as in an enantiomerically pure form of this compound, it can direct the stereochemistry of subsequent reactions. This substrate-controlled derivatization is crucial for building more complex molecules while retaining the desired configuration.

The principle relies on the existing chiral center influencing the transition state of a reaction at a different part of the molecule. Derivatization of the carboxylic acid groups into esters or amides is a common strategy. The steric bulk of the chiral moiety can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. bch.ro

The use of chiral derivatizing agents (CDAs) , such as Mosher's acid, exemplifies this concept. wikipedia.org While primarily used for determining absolute configuration via NMR spectroscopy, the reaction itself—forming an ester or amide—creates a new diastereomeric molecule. wikipedia.orgresearchgate.net The formation of these diastereomers is a direct result of the stereochemical influence of the chiral substrate on the derivatization reaction. The requirements for an effective CDA are strict: the reaction must proceed to completion without causing racemization of either the agent or the substrate. wikipedia.org

Furthermore, simple derivatization can be used to alter physical properties without affecting the stereocenter. For example, converting chiral carboxylic acids into their methyl esters is a common technique to prevent the formation of hydrogen-bonded dimers, which simplifies spectral analysis by methods like Vibrational Circular Dichroism (VCD). bch.ro This process demonstrates a controlled chemical modification that leaves the original stereochemistry intact.

Table 2: Examples of Stereocontrolled Derivatization on Chiral Frameworks This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent | Purpose | Controlling Factor |

|---|---|---|---|

| Esterification | Mosher's acid chloride | Formation of diastereomeric esters for analysis. wikipedia.org | Steric hindrance from the chiral center of the substrate. |

| Amidation | Chiral amine | Synthesis of diastereomeric amides for separation or analysis. | The stereocenter on the amine directs the coupling. |

| Reduction | NaBH₄/ZnI₂ | Reduction of a nearby ketone or imine. | Chelation control with the carboxylate group can favor one diastereomer. acs.org |

| Methylation | Diazomethane or (CH₃)₂SO₄ | Esterification to prevent dimerization for analysis. bch.ro | Reaction at the carboxyl group does not affect the adjacent stereocenter. |

Synthesis of Related Carboxyethylated Benzoic Acid Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity. This involves systematically synthesizing and testing a series of related analogs to identify the key structural features responsible for its function. iomcworld.com Numerous benzoic acid derivatives have been synthesized for such studies, targeting a wide range of biological processes. nih.govresearchgate.net

A notable example is the development of neuraminidase inhibitors for the influenza virus. Researchers have designed and synthesized extensive libraries of benzoic acid derivatives to probe the enzyme's active site. researchgate.net Modifications typically involve altering the substituents on the benzene ring to enhance binding interactions with amino acid residues within the active site. researchgate.net

In the context of sickle cell disease (SCD) , SAR studies have focused on designing disubstituted benzoic acid derivatives. Using molecular modeling, functional groups are strategically positioned to foster interactions with polar amino acid residues near the mutation site in sickled hemoglobin, with the goal of inhibiting erythrocyte sickling. iomcworld.com

Another area of research involves creating multi-target inhibitors . For instance, novel tetrahydroisoquinolynyl-benzoic acid derivatives have been synthesized to simultaneously inhibit acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are both implicated in Alzheimer's disease. nih.govsci-hub.se The results from these studies help to build a comprehensive understanding of how molecular structure correlates with inhibitory potency against multiple targets. sci-hub.se These synthetic efforts often start from commercially available materials and involve multi-step sequences to build the final, structurally diverse compounds for biological evaluation. nih.gov

Table 3: Synthesis of Benzoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies This table is interactive. Click on the headers to sort.

| Compound Class | Structural Modifications | Biological Target | SAR Findings Summary |

|---|---|---|---|

| Substituted Benzoic Acids | Varied substituents (e.g., guanidino, acetylamino) on the aromatic ring. researchgate.net | Influenza Neuraminidase | The position and nature of polar groups on the ring are critical for binding to active site residues. researchgate.net |

| Disubstituted Benzoic Acids | Strategic placement of functional groups to interact with specific amino acids. iomcworld.com | Sickled Hemoglobin (HbS) | Specific substitution patterns can enhance interactions and anti-sickling activity. iomcworld.com |

| Tetrahydroisoquinolynyl-benzoic Acids | Fusion of a tetrahydroisoquinoline scaffold to the benzoic acid core. nih.govsci-hub.se | Acetylcholinesterase (AChE) & Carbonic Anhydrases (hCAs) | Certain substituents on the fused ring system lead to potent dual inhibition. nih.govsci-hub.se |

| Aromatic Ether Analogues | Modification of hydroxyl and carboxyl groups on a benzoic acid core. nih.gov | Influenza Neuraminidase | An aryl aldehyde and an unsubstituted hydroxyl group were found to be important for inhibitory activity. nih.gov |

Chemical Reactivity and Derivatization Strategies of 4 1 Carboxyethyl Benzoic Acid

Oxidation Reactions of the Ethyl and Carboxylic Acid Functionalities

The ethyl group of 4-(1-carboxyethyl)benzoic acid is susceptible to oxidation, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the oxidation of the alkyl side chain. masterorganicchemistry.com This reaction typically results in the formation of a benzoic acid derivative, where the entire alkyl group is cleaved to a carboxylic acid group. masterorganicchemistry.com Given that the parent molecule already contains a carboxylic acid at this position, harsh oxidation would likely lead to the formation of terephthalic acid.

The carboxylic acid groups themselves are generally resistant to further oxidation under standard conditions. However, the molecule as a whole can be oxidized to form corresponding ketones or further carboxylic acids, depending on the specific reagents and reaction conditions employed. smolecule.com

Reduction Reactions of Carboxylic Acid Groups to Aldehydes and Alcohols

The two carboxylic acid groups in this compound can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, capable of reducing both carboxylic acids and esters to alcohols. libretexts.orgsavemyexams.com The reaction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol. libretexts.orgsavemyexams.com Consequently, isolating the aldehyde from the direct reduction of a carboxylic acid with LiAlH4 is not feasible. savemyexams.com

Specialized methods are required to achieve the partial reduction of carboxylic acids to aldehydes. One approach involves a two-step process: first reducing the carboxylic acid to a primary alcohol, and then carefully oxidizing the alcohol back to an aldehyde using a mild oxidizing agent. savemyexams.com More direct, one-pot methods have been developed, such as using diisobutylaluminum hydride (DIBAL-H) in the presence of trimethylsilyl (B98337) chloride (TMSCl), which first converts the carboxylic acid to a silyl (B83357) ester in situ before reduction. chemistrysteps.com Other modern methods may employ nickel-catalyzed reactions to directly convert carboxylic acids to aldehydes. organic-chemistry.org

Table 1: Reduction Products of this compound

| Starting Material | Reagent(s) | Product(s) | Notes |

| This compound | 1. LiAlH4, dry ether, reflux2. Dilute acid | 4-(1-Hydroxyethyl)benzyl alcohol | Both carboxylic acid groups are reduced to primary alcohols. libretexts.orgsavemyexams.com |

| This compound | DIBAL-H, TMSCl | 4-(1-Formylethyl)benzaldehyde | A potential method for direct conversion to the dialdehyde. chemistrysteps.com |

Esterification Reactions and Synthesis of Ester Derivatives for Research Applications

The carboxylic acid groups of this compound readily undergo esterification. This reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a cornerstone of organic synthesis. smolecule.comiajpr.com The Fischer esterification is a classic method where an acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction between the carboxylic acid and an excess of the alcohol. libretexts.org

The synthesis of ester derivatives of this compound is valuable for research. Esterification can modify the compound's properties, such as solubility and bioavailability, and can be used to create prodrugs or new materials. medcraveonline.com For example, converting the carboxylic acid groups to esters can facilitate the study of the compound's biological activity or its use as a monomer in polymerization reactions. smolecule.com

Table 2: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | 4-(1-(Methoxycarbonyl)ethyl)benzoic acid methyl ester |

| This compound | Ethanol | HCl | 4-(1-(Ethoxycarbonyl)ethyl)benzoic acid ethyl ester |

Decarboxylation Pathways and Product Analysis

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can occur under certain conditions. smolecule.com For simple carboxylic acids, this often requires high temperatures. However, the presence of a carbonyl group beta to the carboxylic acid (a β-keto acid) significantly facilitates decarboxylation, proceeding through a cyclic transition state. masterorganicchemistry.com While this compound is not a β-keto acid, decarboxylation of aromatic carboxylic acids can be induced at high temperatures, sometimes with a catalyst, leading to the formation of a simpler aromatic compound. researchgate.net For example, the decarboxylation of benzoic acid can yield benzene (B151609). researchgate.net Analysis of the products of such a reaction would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) to identify the resulting aromatic hydrocarbons. researchgate.net

Nucleophilic Acyl Substitution Reactions of this compound

The carboxylic acid groups of this compound are prime sites for nucleophilic acyl substitution reactions. smolecule.compressbooks.pub In these reactions, a nucleophile replaces the -OH group of the carboxylic acid. pressbooks.pub Because the hydroxyl group is a poor leaving group, the carboxylic acid often needs to be "activated" first. libretexts.org

A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.org This can be achieved by treating this compound with thionyl chloride (SOCl₂). libretexts.org The resulting diacid chloride is highly reactive and can readily react with a variety of nucleophiles (like amines to form amides, or alcohols to form esters) to create a wide range of derivatives. pressbooks.publibretexts.org Another method for activating the carboxylic acid for reaction with amines involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

These reactions follow a general addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Advanced Derivatization Techniques for Enhanced Analytical Detection and Characterization in Research

In analytical chemistry, derivatization is a key strategy to modify an analyte to make it more suitable for a particular analytical technique, such as chromatography or mass spectrometry. diva-portal.org This can enhance detectability, improve separation, or increase volatility. diva-portal.orgcolostate.edu

Precolumn Derivatization for Chromatographic Analysis

For the analysis of carboxylic acids like this compound by high-performance liquid chromatography (HPLC) or gas chromatography (GC), precolumn derivatization is often employed. colostate.edu The goal is to convert the polar carboxylic acid groups into less polar, more volatile, and more easily detectable derivatives. colostate.edu

For GC analysis, common derivatization methods include esterification to form methyl or ethyl esters, or silylation to form trimethylsilyl (TMS) derivatives. colostate.edu For HPLC, especially when coupled with mass spectrometry (LC-MS), derivatization can be used to introduce a tag that enhances ionization efficiency. science.govresearchgate.net For instance, reagents can be used to attach a group that is readily ionizable by electrospray ionization (ESI), allowing for more sensitive detection. researchgate.netnih.gov A strategy for enhancing detection in positive-ion ESI-MS involves labeling the carboxylic acid groups with a reagent containing a permanently charged or easily ionizable moiety. researchgate.net This is often achieved using carbodiimide (B86325) chemistry to couple the derivatizing agent to the carboxylic acid. researchgate.netnih.gov

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Analytical Technique | Derivatization Reagent | Purpose |

| Gas Chromatography (GC) | Diazomethane | Forms methyl esters for increased volatility. colostate.edu |

| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms TMS ethers for increased volatility. colostate.edu |

| HPLC-UV | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl) benzoic acid (PMPA) | Adds a UV-absorbing chromophore for enhanced detection. researchgate.net |

| LC-MS | 2-Picolylamine (PA) | Increases detection response in mass spectrometry. researchgate.net |

| LC-MS | 4-(2-((4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium bromide (4-APEBA) | Enhances positive ionization for ESI-MS. researchgate.net |

On-Tissue Derivatization for Mass Spectrometry Imaging Applications

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique for analyzing the spatial distribution of molecules within biological tissues. smolecule.com However, the detection of certain classes of compounds, including those with carboxylic acid functional groups like this compound, can be challenging due to low ionization efficiency. On-tissue chemical derivatization (OTCD) is a strategy employed to overcome this limitation by modifying the target analyte directly on the tissue section to enhance its signal in the mass spectrometer. smolecule.comchemrxiv.org

For carboxyl-containing metabolites (CCMs), derivatization aims to introduce a readily ionizable tag, typically a permanently charged group, which improves detection sensitivity, particularly in the positive ion mode. nih.govsci-hub.se This approach has been successfully used to expand the coverage of phytocompounds and other metabolites in spatial metabolomics studies. chemrxiv.org

A common OTCD workflow involves the activation of the carboxylic acid group. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to activate carboxylates, making them susceptible to nucleophilic attack by the derivatization agent. chemrxiv.org This activation step is crucial for achieving efficient derivatization. chemrxiv.org Following activation, a derivatizing reagent containing a reporter group is applied to the tissue.

Several reagents have been developed for the on-tissue derivatization of carboxylic acids. For instance, N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide (TMPA) was synthesized specifically for this purpose. nih.govsci-hub.se The introduction of the quaternary ammonium (B1175870) group from TMPA onto CCMs allows for their sensitive detection and imaging in positive ion mode. nih.govsci-hub.se This method has enabled the successful imaging of 28 different CCMs, including tricarboxylic acid cycle intermediates and fatty acids, in rat kidney tissue. nih.gov The efficiency of this on-tissue derivatization can be significantly enhanced by introducing acetonitrile (B52724) gas into the incubation system, which has been shown to increase the ion intensity of derivatized analytes by more than tenfold. sci-hub.se

Another derivatization strategy utilizes Girard's Reagent T (GT). In a method developed for fatty acids, GT was used as the derivatization reagent along with 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) as a coupling agent and triethylamine (B128534) (TEA) to create a basic reaction environment. nih.gov This approach led to a remarkable 1000-fold improvement in detection sensitivity compared to traditional analysis in negative ion mode. nih.gov Such methods, while demonstrated on other carboxylic acids, are based on the reactivity of the carboxyl group and are therefore applicable to this compound.

The table below summarizes key reagents used in on-tissue derivatization for mass spectrometry imaging of carboxylic acids.

| Reagent Name | Full Name | Role | Target Functional Group |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activating Agent | Carboxylic Acid |

| TMPA | N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide | Derivatization Reagent | Carboxylic Acid |

| GT | Girard's Reagent T | Derivatization Reagent | Carboxylic Acid |

| CMPI | 2-chloro-1-methylpyridinium iodide | Coupling Reagent | Carboxylic Acid |

| TEA | Triethylamine | Base | Provides basic environment |

Strategies for Carboxylic Acid Detection Enhancement in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), the analysis of acidic molecules like this compound can be hampered by poor ionization efficiency, especially in the commonly used positive ion mode. researchgate.net While reversed-phase chromatography often requires an acidic mobile phase for good retention and peak shape of carboxylic acids, these conditions suppress the deprotonation needed for negative-ion mode detection, leading to reduced sensitivity. researchgate.net To overcome this, chemical derivatization is an effective technique to enhance detection responses and selectivity. researchgate.net The primary strategy involves tagging the carboxylic acid with a moiety that is permanently positively charged or readily protonated, thereby significantly improving ionization efficiency in positive-mode ESI. researchgate.net

Several derivatization reagents and methods have been developed for this purpose.

Reagents for Positive-Ion Mode Enhancement:

2-Picolylamine (PA) and 2-Hydrazinopyridine (HP): These reagents can be coupled to carboxylic acids in the presence of a condensation agent system, such as 2,2'-dipyridyl disulfide and triphenylphosphine. researchgate.net The resulting derivatives are highly responsive in positive-ion ESI-MS and generate characteristic product ions during tandem MS, which is beneficial for selective reaction monitoring (SRM) methods. researchgate.net

4-APEBA: This bromine-containing reagent is used to label carboxylic acids based on carbodiimide chemistry. researchgate.net The derivatization can be performed in aqueous conditions, simplifying sample preparation. The resulting derivative enhances ESI efficiency and the bromine atom provides a unique isotopic pattern that aids in identification. researchgate.net

(S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp): This chiral derivatization reagent was designed for the sensitive ESI-MS/MS detection and enantiomeric separation of chiral carboxylic acids. researchgate.net It reacts with carboxylic acids in the presence of a condensation agent to produce positively charged diastereomeric derivatives, enabling both enhanced detection and chiral resolution. researchgate.net

Aniline: Derivatization with aniline, using EDC as a coupling agent, has been shown to yield narrow peaks and good separation of isomeric carboxylic acids in UHPLC-MS/MS analysis. nih.gov

DAABD-AE (4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole): This reagent has been used to derivatize fatty acids, resulting in a dramatic increase in sensitivity. researchgate.net

The general principle of these derivatization reactions for this compound would involve the coupling of one or both of its carboxylic acid groups with the chosen reagent. This converts the acidic molecule into a derivative with significantly improved ionization characteristics for positive-ion ESI-MS analysis.

The following table details various derivatization reagents used to enhance LC-ESI-MS/MS detection of carboxylic acids.

| Reagent | Full Name | Chemistry | Benefit for Detection |

| 2-Picolylamine | 2-(Aminomethyl)pyridine | Condensation reaction | High response in positive-ion ESI-MS. researchgate.net |

| 2-Hydrazinopyridine | 2-Hydrazinylpyridine | Condensation reaction | High response in positive-ion ESI-MS. researchgate.net |

| 4-APEBA | (4-Bromophenethyl)dimethylammonio)ethoxy)benzenaminium bromide | Carbodiimide coupling | Enhances ESI efficiency; bromine isotope pattern aids identification. researchgate.net |

| MPAPp | (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine | Condensation reaction | Creates positively charged derivative; allows chiral separation. researchgate.net |

| Aniline | Aniline | Carbodiimide coupling | Yields narrow chromatographic peaks. nih.gov |

| DAABD-AE | 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | Not specified | Greatly increases sensitivity. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 1 Carboxyethyl Benzoic Acid in Research

Chromatographic Methods for Isolation, Separation, and Quantification

Chromatography is a cornerstone for the analysis of "4-(1-Carboxyethyl)benzoic acid," enabling its separation from parent compounds, other metabolites, or matrix components. The choice of method depends on the analytical goal, whether it is quantification, degradation analysis, or metabolite identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification and purification of benzoic acid and its derivatives. helixchrom.comresearchgate.netust.eduthaiscience.infoupb.ro The method's adaptability makes it suitable for analyzing "this compound" in various matrices.

Research Findings: Reversed-phase HPLC is the most common modality for this class of compounds. Separation is typically achieved on a C18 column, which provides hydrophobic interactions with the analyte. ust.eduthaiscience.info The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to control the pH. thaiscience.infoupb.rosielc.com Adjusting the pH is crucial as it affects the ionization state of the two carboxylic acid groups, thereby influencing retention time and peak shape. upb.ro Detection is commonly performed using a UV detector, with the wavelength set near the absorbance maximum of the benzoic acid chromophore, typically around 230-235 nm. ust.eduthaiscience.info

The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. thaiscience.info For instance, validation studies for similar compounds have demonstrated linearity over wide concentration ranges with correlation coefficients (r²) often exceeding 0.999. thaiscience.info

Table 1: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., 0.05 M Ammonium Acetate, pH 4.4) thaiscience.infoupb.ro |

| Flow Rate | 1.0 mL/min ust.eduthaiscience.info |

| Detection | UV-Vis Diode Array Detector (DAD) at ~234 nm thaiscience.info |

| Injection Volume | 10 - 20 µL usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds, making it particularly useful for analyzing the degradation products of "this compound". Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required before GC-MS analysis. nih.gov This process converts the acidic protons into less polar functional groups, such as methyl esters or trimethylsilyl (B98337) (TMS) esters, enhancing thermal stability and chromatographic performance. nih.govhmdb.ca

Research Findings: Studies on the degradation of benzoic acid derivatives in high-temperature water have shown that decarboxylation is a primary degradation pathway. For "this compound," thermal or chemical degradation could lead to the loss of one or both carboxyl groups, forming compounds that can be identified by GC-MS. The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries (like the NIST library) for confident identification of degradation products. For example, the degradation of benzoic acid can produce benzene (B151609) through decarboxylation.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites in complex biological matrices like plasma and urine. hakon-art.comnih.govnih.gov Since "this compound" is a known metabolite of Ketoprofen (B1673614), LC-MS/MS methods developed for the parent drug are directly applicable to its identification. researchgate.net This technique offers exceptional sensitivity and selectivity, allowing for detection at ng/mL or even pg/mL levels. nih.gov

Research Findings: In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, commonly using electrospray ionization (ESI), often in negative ion mode for carboxylic acids. nih.gov The first quadrupole (Q1) selects the precursor ion (the deprotonated molecule, [M-H]⁻). This ion is then fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides two levels of specificity, minimizing matrix interference. nih.gov For example, methods for the parent drug Ketoprofen have optimized the transition of its precursor ion at m/z 253.00 to a specific product ion at m/z 209.00. nih.govuobaghdad.edu.iq A similar approach would be used for "this compound," where its unique precursor ion and characteristic product ions would be determined to create a specific and sensitive detection method.

Table 2: Illustrative LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Typical Conditions |

|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) nih.gov |

| Column | C18 (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) nih.govuobaghdad.edu.iq |

| Ionization Mode | Negative-Ion Electrospray Ionization (ESI-) nih.gov |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M-H]⁻ for the specific analyte |

| Product Ion (Q3) | Characteristic fragment ion |

| LOD/LOQ | Can reach sub-ng/mL levels (e.g., 0.1 ng/mL / 0.5 ng/mL) nih.govuobaghdad.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of "this compound."

Proton (¹H) NMR spectroscopy provides information on the number of different proton environments and their neighboring protons. For "this compound," the spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons.

Predicted Research Findings: The aromatic region would likely display two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. docbrown.info These two signals would integrate to two protons each. The methine proton (CH) adjacent to a carboxyl group and the benzene ring would appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). The methyl (CH₃) protons would appear as a doublet, coupling with the single methine proton. The two carboxylic acid protons are typically broad singlets and may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used, causing their signals to disappear. hmdb.ca

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 - 13.0 | Singlet (broad) | 2H | 2 x -COOH |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to -COOH |

| ~7.4 | Doublet | 2H | Aromatic protons ortho to -CH(CH₃)COOH |

| ~3.8 | Quartet | 1H | -CH (CH₃)COOH |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. In a standard broadband-decoupled ¹³C NMR spectrum of "this compound," each non-equivalent carbon atom produces a single peak.

Predicted Research Findings: The structure of "this compound" contains 10 carbon atoms, but due to the symmetry of the para-substituted benzene ring, only 8 distinct signals are expected. The two carboxylic acid carbons would appear significantly downfield (>170 ppm). docbrown.inforesearchgate.net The four aromatic carbons of the ring would produce four distinct signals in the aromatic region (125-150 ppm). The two carbons ortho to the main carboxylic acid group are equivalent, as are the two carbons ortho to the carboxyethyl substituent. The quaternary carbons (C1 and C4 of the ring) would have different shifts from the protonated carbons. Finally, the methine and methyl carbons of the ethyl group would appear upfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| >175 | Carboxyl carbon (-C OOH of ethyl group) |

| ~170 | Carboxyl carbon (-C OOH of benzoic acid) docbrown.info |

| ~145 | Quaternary aromatic carbon (C4) |

| ~130 | Aromatic carbons ortho to -COOH |

| ~128 | Aromatic carbons ortho to ethyl group |

| ~125 | Quaternary aromatic carbon (C1) |

| ~45 | Methine carbon (-C H(CH₃)COOH) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these techniques provide a detailed fingerprint of its functional groups, including the carboxylic acids, the aromatic ring, and the aliphatic side chain.

The IR spectrum of a related compound, benzoic acid, shows several characteristic absorption bands that are expected to be present in the spectrum of this compound. A very broad absorption band is typically observed in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening of this peak is due to hydrogen bonding between the carboxylic acid moieties. docbrown.infospectroscopyonline.com The C-H stretching vibrations of the aromatic ring are expected to appear as weaker bands between 3100 and 3000 cm⁻¹. actascientific.com

A strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is a key diagnostic feature. For aromatic carboxylic acids like benzoic acid, this peak typically appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring slightly lowers its vibrational frequency compared to saturated carboxylic acids. spectroscopyonline.com Additionally, C-O stretching vibrations of the carboxylic acid group are expected in the 1320 to 1210 cm⁻¹ region. docbrown.infospectroscopyonline.com The out-of-plane O-H bending (wag) of the carboxylic acid dimer can also be observed, typically around 960 to 900 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. In the Raman spectrum of benzoic acid, the C=O stretching vibration also gives a strong band. Aromatic ring vibrations are also prominent, including the ring breathing modes. For substituted benzoic acids, the pH of the solution can significantly affect the Raman spectrum. For example, in 4-mercaptobenzoic acid, the deprotonation of the carboxylic acid group with increasing pH leads to the disappearance of the C=O stretching band around 1700 cm⁻¹ and the appearance of a new band around 1400 cm⁻¹ corresponding to the symmetric stretching of the carboxylate anion (COO⁻). researchgate.net A similar pH-dependent behavior would be expected for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | IR | Very broad due to hydrogen bonding |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | Typically weak to medium intensity |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | IR, Raman | Strong and sharp absorption |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR | Medium to strong intensity |

| O-H Bend (Out-of-plane) | 960 - 900 | IR | Broad, characteristic of dimer |

| COO⁻ Symmetric Stretch | ~1400 | Raman | Appears upon deprotonation at higher pH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Chemistry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. shu.ac.uk

The UV-Vis spectrum of benzoic acid derivatives in aqueous solution typically shows characteristic absorption bands. researchgate.net Benzoic acid itself exhibits absorption peaks around 190 nm, 230 nm, and 280 nm. researchgate.net These absorptions are due to π → π* transitions within the benzene ring and the conjugated carbonyl group. The presence of the carboxyethyl substituent on the benzene ring is expected to cause a slight shift in the position and intensity of these absorption bands.

The solution chemistry, particularly the pH, has a significant impact on the UV-Vis spectrum of this compound. rsc.org At a pH below the pKa of the carboxylic acid groups, the compound will exist predominantly in its protonated, neutral form. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylate anions. This deprotonation alters the electronic structure of the molecule, leading to a shift in the absorption maxima. For benzoic acid, the deprotonated (anionic) form generally shows a blue shift (a shift to shorter wavelengths) and a decrease in absorbance compared to the neutral form. rsc.org The solvent polarity can also influence the absorption spectrum. For π → π* transitions, an increase in solvent polarity often leads to a red shift (a shift to longer wavelengths). shu.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Comments |

|---|---|---|

| π → π* (Aromatic Ring) | ~230 - 280 | Responsible for the main absorption bands. |

| π → π* (Conjugated System) | ~190 - 230 | Higher energy transition. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. The molecular weight of this compound (C₁₀H₁₀O₄) is 194.18 g/mol , and its accurate mass is 194.0579. lgcstandards.com

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) of this compound would be observed at an m/z of 194. The fragmentation of this molecular ion can be predicted based on the fragmentation patterns of similar aromatic carboxylic acids. docbrown.infoyoutube.com

A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion. youtube.comlibretexts.org For this compound, this would correspond to a peak at m/z 177. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ ion. libretexts.org This would produce a fragment at m/z 149.

Further fragmentation of the [M-17]⁺ ion (the acylium ion) can occur through the loss of carbon monoxide (CO), a common fragmentation for ions containing a carbonyl group, which would result in a peak at m/z 149. The fragmentation can also involve the side chain. Cleavage of the bond between the benzylic carbon and the adjacent carboxyl group could lead to the formation of a stable benzylic cation.

Based on the fragmentation of benzoic acid, a prominent peak is often observed for the benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is formed by the loss of the hydroxyl group. docbrown.info The phenyl cation [C₆H₅]⁺ at m/z 77 is also a common fragment. docbrown.info For this compound, analogous fragments would be expected, taking into account the substituent at the para position.

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 194 | [C₁₀H₁₀O₄]⁺˙ (Molecular Ion) | - |

| 177 | [M - OH]⁺ | •OH |

| 149 | [M - COOH]⁺ or [M - OH - CO]⁺ | •COOH or •OH + CO |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large, non-volatile molecules like peptides and proteins, but it is also applicable to smaller organic molecules, including carboxylic acids. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. nih.gov This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

For the analysis of acidic compounds like this compound, specific matrices are chosen to promote deprotonation and the formation of negative ions ([M-H]⁻). nih.gov While direct analysis of organic acids in positive ion mode can be challenging due to low ionization efficiency, negative ion mode MALDI-MS with appropriate deprotonating matrices can yield abundant [M-H]⁻ ions. nih.gov Benzoic acid and cinnamic acid derivatives are commonly used as matrix compounds in MALDI-MS. nih.gov The choice of matrix is crucial for successful analysis and can influence the sensitivity and quality of the resulting mass spectrum. nih.gov MALDI-TOF MS is a rapid screening method and can be enhanced by coupling with chromatographic separation techniques. aocs.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. unca.edu It provides information about the thermal stability and decomposition of materials. unca.edu For this compound, TGA can be used to determine its decomposition temperature and to study the kinetics of its thermal degradation.

The TGA thermogram of a compound like benzoic acid shows that it is thermally stable up to a certain temperature, after which a significant mass loss occurs due to sublimation and/or decomposition. unca.educore.ac.uk The decomposition of carboxylic acids often involves decarboxylation (loss of CO₂). For this compound, the TGA curve would be expected to show a multi-step decomposition profile, corresponding to the loss of the two carboxylic acid groups and the subsequent degradation of the remaining organic structure. The temperature at which decomposition begins is an indicator of the compound's thermal stability. Generally, for carboxylate salts, it has been observed that thermal stability increases with increasing molar mass. unca.edu The analysis of the gases evolved during the decomposition can be performed by coupling the TGA instrument to a mass spectrometer (TGA-MS), which allows for the identification of the decomposition products. core.ac.uk

| Thermal Event | Expected Temperature Range (°C) | Associated Mass Loss |

|---|---|---|

| Sublimation/Initial Decomposition | > 100 | Initial mass loss corresponding to the most volatile components or early decomposition. |

| Decarboxylation/Decomposition | > 200 | Significant mass loss due to the loss of carboxylic acid groups and degradation of the molecule. |

Biological Activities and Mechanistic Pathways of 4 1 Carboxyethyl Benzoic Acid

Anti-inflammatory Properties and Molecular Mechanisms of Action

Direct studies detailing the anti-inflammatory properties and specific molecular mechanisms of 4-(1-Carboxyethyl)benzoic acid are not extensively available in current scientific literature. However, as a metabolite of ketoprofen (B1673614), its activity is likely linked to the mechanisms of its parent drug. patsnap.comnih.gov Ketoprofen is a potent anti-inflammatory agent that, like other NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes. drugbank.comresearchgate.net

Interaction with Pain Perception Pathways and Cellular Signaling

There is a lack of specific research on the direct interaction of this compound with pain perception pathways and cellular signaling. The analgesic effects of its parent compound, ketoprofen, are well-documented and are attributed to its peripheral and central inhibition of prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are key mediators in sensitizing peripheral nociceptors to inflammatory stimuli. By reducing prostaglandin levels, ketoprofen decreases the signaling of pain. It is plausible that metabolites of ketoprofen could contribute to this activity, though the extent and mechanism of this contribution by this compound remain to be elucidated.

Modulation of Inflammatory Responses (e.g., Cyclooxygenases, Lipoxygenases)

The primary anti-inflammatory mechanism of ketoprofen involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. drugbank.com These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are central to the inflammatory cascade. drugbank.comresearchgate.net Some research suggests that metabolites of ketoprofen, such as its acyl-glucuronide and coenzyme-A thioester, can inhibit COX enzymes, with some selectivity towards COX-2. nih.gov

In addition to COX inhibition, ketoprofen has been shown to inhibit the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. patsnap.com Specifically, ketoprofen can inhibit 5-lipoxygenase, which is involved in the synthesis of leukotriene B4, a potent chemoattractant for inflammatory cells. researchgate.net Some studies on derivatives of 2-(3-benzoylphenyl)propanoic acid, the core structure of ketoprofen, have explored their potential as 5-LOX inhibitors. nih.gov However, direct evidence of this compound's activity on either COX or LOX enzymes is not well-documented.

Analgesic Properties and Related Biological Interactions

Specific studies on the analgesic properties of this compound are scarce. The analgesic effects of NSAIDs are intrinsically linked to their anti-inflammatory actions, primarily the reduction of prostaglandin synthesis. nih.gov Ketoprofen is recognized for its potent analgesic effects in various pain models. nih.gov While the S-(+)-enantiomer of ketoprofen is responsible for its pharmacological activity, the biological activity of its metabolites, including this compound, has not been a primary focus of research. nih.govnih.gov

Antioxidant Activities and Proposed Chemical Mechanisms

There is a lack of specific data on the antioxidant activities of this compound. Research into the antioxidant properties of NSAIDs has yielded varied results. Some studies have explored creating mutual codrugs of ketoprofen with natural antioxidants to enhance its safety profile, suggesting that ketoprofen itself may be associated with oxidative stress. nih.gov Conversely, other research has evaluated the potential antioxidant effects of ketoprofen. researchgate.net The chemical structure of this compound, with its carboxylic acid groups, could theoretically participate in radical scavenging activities, but this has not been experimentally verified. Studies on other propanoic acid derivatives have shown potential antioxidant properties, though these are structurally distinct from this compound. researchgate.net

Interaction with Metabolic Pathways and Enzymes

This compound is a product of the metabolism of ketoprofen. nih.govnih.gov The metabolism of ketoprofen primarily occurs in the liver, where it undergoes extensive biotransformation, mainly through conjugation with glucuronic acid to form acyl-glucuronide metabolites. nih.govdrugbank.com These conjugates are then excreted in the urine. nih.gov While it is established that this compound is a metabolite, it is generally considered to be an inactive metabolite of ketoprofen. nih.gov The specific enzymes involved in the formation of this compound from ketoprofen and its subsequent metabolic fate are not extensively detailed in the available literature.

Receptor-Ligand Binding Assays and Signaling Pathway Modulation Studies

There is no specific information available from receptor-ligand binding assays or signaling pathway modulation studies for this compound. Research in this area for related compounds includes the investigation of phenylpropanoic acid derivatives as agonists for G protein-coupled receptor 40 (GPR40). nih.gov Molecular docking studies have been used to investigate the binding of ketoprofen and its derivatives to the active sites of COX enzymes. researchgate.net Ketoprofen has also been shown to interact with various signaling pathways, such as the p38MAPK-mTORC1 pathway, in the context of lipid metabolism. researchgate.net However, similar detailed studies for this compound have not been reported.

Investigation of Synergistic Effects with Other Bioactive Compounds

There is limited direct evidence in peer-reviewed literature detailing the synergistic effects of this compound with other bioactive compounds. Some commercial suppliers suggest potential synergistic activity when combined with certain anti-inflammatory drugs, but these claims are not substantiated by accessible research data.

Studies on structurally related compounds, such as ibuprofen (B1674241), which also contains a propanoic acid moiety, have shown synergistic antimicrobial effects when combined with standard-of-care antibiotics against pathogens found in cystic fibrosis patients. For instance, combinations of ibuprofen with antibiotics like ceftazidime (B193861) have demonstrated enhanced efficacy against resistant Pseudomonas aeruginosa. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Research on other benzoic acid derivatives has also explored synergistic antioxidant activities. For example, studies using the FRAP (ferric reducing antioxidant power) method have shown that combinations of certain phenolic and carboxylic acids can result in a significant synergistic increase in antioxidant capacity. These general findings highlight a potential area for future research for this compound, but currently, no specific data is available.

Biological Evaluation of Synthesized Derivatives and Hybrids

Similarly, the scientific literature lacks specific studies on the synthesis and biological evaluation of derivatives and hybrids of this compound. The research landscape for related structures offers some insights into potential avenues of investigation.

For instance, various derivatives of benzoic acid have been synthesized and evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that modifications to the benzoic acid scaffold, such as the addition of hydroxyl or methoxyl groups, can significantly influence its antibacterial activity against pathogens like Escherichia coli. Furthermore, novel benzoic acid derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in the context of Alzheimer's disease.

Derivatives of propanoic acid have also been a focus of extensive research. Novel 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety have been synthesized and tested for anti-inflammatory, antibacterial, and anthelmintic activities. Some of these compounds have shown a significant reduction in the release of pro-inflammatory cytokines like TNF-α. Additionally, organotin(IV) compounds with propanoic acid derivatives have been evaluated for their antiproliferative properties against various human cancer cell lines.

While the biological evaluation of derivatives of the parent structures (benzoic acid and propanoic acid) is well-documented, there is no specific information available for derivatives of this compound itself. The synthesis of such derivatives and the subsequent evaluation of their biological activities remain an unexplored area of research.

Due to the absence of specific data for this compound in the current body of scientific literature, it is not possible to provide a detailed report on its synergistic effects or the biological activities of its derivatives.

Metabolism and Environmental Fate Studies of 4 1 Carboxyethyl Benzoic Acid

Biotransformation Pathways and Metabolite Identification in Biological Systems

4-(1-Carboxyethyl)benzoic acid is a notable metabolite in the biotransformation of several pharmaceutical compounds. Its formation is a key step in the metabolic cascade of widely used non-steroidal anti-inflammatory drugs (NSAIDs).

The primary route of metabolism for the common analgesic ibuprofen (B1674241) is through oxidation by cytochrome P450 enzymes, particularly CYP2C9. This process leads to the formation of hydroxylated and carboxylated metabolites. One of the major metabolites identified in urine is carboxy-ibuprofen, which is structurally related to this compound. The metabolism of ibuprofen involves the oxidation of the isobutyl side chain to form hydroxyl and carboxyl derivatives. Specifically, 3-hydroxy-ibuprofen is further oxidized by cytosolic dehydrogenases to carboxy-ibuprofen.

Similarly, the NSAID flurbiprofen (B1673479) undergoes metabolism to various hydroxylated forms. While the primary metabolite is 4'-hydroxyflurbiprofen, further degradation can occur. In environmental contexts, the degradation of flurbiprofen by bacteria has been shown to result in the accumulation of a persistent metabolite, identified as 4-(1-carboxyethyl)-2-fluorobenzoic acid, a compound structurally similar to this compound.

The primary metabolites of both ibuprofen and flurbiprofen, including their carboxylated forms, generally exhibit reduced pharmacological activity compared to the parent compounds.

Table 1: Pharmaceutical Precursors of this compound and Related Metabolites

| Parent Compound | Key Metabolic Enzymes | Major Metabolites |

|---|---|---|

| Ibuprofen | Cytochrome P450 (CYP2C9, CYP2C8) | Carboxy-ibuprofen, 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen |

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form. A significant portion of the (R)-ibuprofen undergoes a unidirectional metabolic inversion to the active (S)-enantiomer. This inversion process involves the enzyme alpha-methylacyl-CoA racemase (AMACR).

The metabolism of the different enantiomers of ibuprofen proceeds through distinct pathways. The metabolism of (S)-ibuprofen is predominantly handled by the enzyme CYP2C9, while (R)-ibuprofen is primarily metabolized by CYP2C8. This enantioselective metabolism can influence the pharmacokinetic and pharmacodynamic profiles of the drug.

Biodegradation in Environmental Matrices (e.g., Activated Sludge, Soil)

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Understanding the biodegradation of compounds like this compound in environmental matrices such as activated sludge and soil is crucial for assessing their environmental impact.

Studies on the biodegradation of flurbiprofen in activated sewage sludge have shown that it is only partially degraded, with 33% to 48% removal observed after 80 days. This incomplete degradation leads to the accumulation of a highly persistent metabolite, 4-(1-carboxyethyl)-2-fluorobenzoic acid. The recalcitrance of this fluorinated metabolite suggests that it, along with the parent compound, is likely to be discharged from wastewater treatment plants into the environment.

The persistence of such compounds is a key factor in their environmental risk assessment. Benzoic acid and its derivatives, in general, can persist in soil and have the potential to leach into groundwater.

The biodegradation of benzoic acid and related compounds is possible under aerobic conditions by microorganisms present in municipal wastewater. Benzoic acid can be utilized as a carbon source by denitrifying bacteria in sediments and soils under anaerobic conditions. This suggests that bioremediation strategies could be developed to enhance the removal of these compounds from contaminated environments.

For instance, the use of activated sludge processes in wastewater treatment plants is a primary method for the biological removal of organic pollutants. However, the efficiency of these systems for recalcitrant compounds like some pharmaceutical metabolites can be limited. Research into specialized microbial consortia and optimizing conditions within bioreactors may offer improved degradation of these persistent molecules.

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis) in Environmental Contexts

In addition to biological processes, abiotic degradation mechanisms such as photodegradation and hydrolysis can contribute to the transformation of organic compounds in the environment.

The photodegradation of ibuprofen in the presence of clay particles has been shown to be significantly enhanced compared to its degradation in water alone. This process leads to the formation of several secondary products, including 4-acetylbenzoic acid and this compound. The proposed reaction pathways involve hydroxylation, decarboxylation, and demethylation upon exposure to solar radiation.

Hydrolysis can also play a role in the degradation of certain chemical structures, though its significance varies depending on the compound and environmental conditions such as pH. For some compounds, photolysis is the dominant abiotic degradation pathway.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(1-Carboxyethyl)-2-fluorobenzoic acid |

| 4-acetylbenzoic acid |

| alpha-methylacyl-CoA racemase |

| Benzoic acid |

| Carboxy-ibuprofen |

| Flurbiprofen |

| Ibuprofen |

| (R)-ibuprofen |

| (S)-ibuprofen |

| 2-hydroxy-ibuprofen |

| 3-hydroxy-ibuprofen |

Cellular Uptake and Bioaccumulation Potential in Organisms and Environmental Compartments

The cellular uptake of organic acids is influenced by their physicochemical properties, including molecular size, lipophilicity, and dissociation constant (pKa). For benzoic acid and its derivatives, both passive diffusion and carrier-mediated transport are potential mechanisms for crossing cell membranes. The degree of ionization plays a crucial role; the non-ionized form is generally more lipid-soluble and can more readily diffuse across the lipid bilayer of cell membranes. The toxicity of various benzoic acid derivatives to aquatic organisms, such as the alga Pseudokirchneriella subcapitata, has been shown to be related to their hydrophobicity, which is often expressed as the logarithm of the 1-octanol/water partition coefficient (logKow) nih.gov.

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism, either directly from the surrounding environment or through the consumption of contaminated food, leading to concentrations in the organism that are higher than in the environment. For organic compounds, bioaccumulation is strongly correlated with their lipophilicity. Chemicals with a high logKow tend to partition into the fatty tissues of organisms, leading to higher bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the bioaccumulation potential of organic chemicals when experimental data are lacking medscape.comsfu.caresearchgate.net. These models typically use logKow as a primary input parameter to estimate metrics such as the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. Generally, substances with a high logKow are considered to have a higher potential for bioaccumulation sfu.ca.

In the context of environmental compartments, the distribution of a chemical is governed by its partitioning behavior. For instance, compounds with low water solubility and high lipophilicity tend to adsorb to organic matter in soil and sediment, reducing their bioavailability in the water column but potentially increasing exposure for benthic organisms. The environmental fate of benzoic acid suggests it is not persistent in soil and is not expected to leach significantly into groundwater herts.ac.uk.

Without a reliable logKow value for this compound, a precise prediction of its bioaccumulation potential using existing QSAR models is not feasible. Further experimental studies are necessary to determine its physicochemical properties and to directly measure its uptake and accumulation in various organisms and environmental matrices.

Applications in Advanced Materials Science and Other Scientific Fields

Utilization as a Building Block in Complex Organic Synthesis

4-(1-Carboxyethyl)benzoic acid serves as a valuable building block in complex organic synthesis due to its bifunctional nature, possessing two carboxylic acid groups with different reactivities and a chiral center. This molecular architecture allows for its incorporation into a variety of larger, more complex molecules with specific functionalities. Its derivatives are of significant interest in the synthesis of specialized chemical compounds.

The presence of both an aromatic and an aliphatic carboxylic acid group allows for selective reactions. For instance, the aromatic carboxylic acid can be involved in reactions typical of benzoic acid derivatives, while the propionic acid moiety can undergo reactions characteristic of aliphatic carboxylic acids. This differential reactivity is crucial for the controlled, stepwise construction of intricate molecular frameworks.

Furthermore, the chiral center at the alpha-position of the ethyl group introduces stereoselectivity into synthetic pathways. This is particularly important in the synthesis of enantiomerically pure compounds, which is a critical aspect in the development of pharmaceuticals and other bioactive molecules. The ability to introduce a specific stereochemistry is a key feature that enhances the utility of this compound as a synthetic intermediate.

Incorporation into Polymer Systems for the Development of New Functional Materials

The dicarboxylic acid structure of this compound makes it a suitable monomer for incorporation into various polymer systems, leading to the development of new functional materials. Its integration into polymer backbones can impart specific properties such as improved thermal stability, altered solubility, and the introduction of functional sites for further modification.

Benzoic acid and its derivatives have been explored for their ability to be included in polymer matrices, both in the amorphous and crystalline phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com This incorporation can lead to the formation of co-crystalline phases where the benzoic acid derivative is present as either a dimer or as isolated molecules within the crystalline cavities of the polymer. mdpi.com This segregation of guest molecules within the polymer structure can be leveraged to create materials with tailored properties.

The presence of two carboxylic acid groups in this compound allows it to act as a cross-linking agent or as a monomer in the synthesis of polyesters and polyamides. The specific arrangement of the carboxylic acid groups and the presence of the phenyl ring influence the rigidity and morphology of the resulting polymer. Research into the use of similar dicarboxylic acids in polymer synthesis suggests that these materials can find applications in areas such as high-performance plastics, biodegradable polymers, and materials with specific optical or electronic properties.

Application in the Synthesis of Metal-Organic Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Dicarboxylic acids are commonly employed as linkers in the synthesis of MOFs.

While direct synthesis of MOFs using this compound is not extensively documented in the provided search results, the principles of MOF chemistry suggest its potential as a valuable ligand. The two carboxylic acid groups can coordinate with metal centers to form extended networks. For example, derivatives of 1,4-benzenedicarboxylic acid are fundamental building blocks for well-known MOF structures like the UiO-66 and IRMOF series. nih.govrsc.org

The introduction of the chiral carboxyethyl group on the benzene (B151609) ring of the linker could lead to the formation of chiral MOFs. Chiral MOFs are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The specific geometry and connectivity of this compound would influence the resulting framework topology and pore environment of the MOF.

Development and Characterization of Chiral Dopants for Liquid Crystalline Materials

One of the most significant applications of this compound and its derivatives is in the field of liquid crystals, specifically as chiral dopants. Chiral dopants are added to achiral nematic liquid crystals to induce a helical superstructure, resulting in a chiral nematic (or cholesteric) phase. beilstein-journals.org The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). acs.orgbeilstein-journals.org

Derivatives of chiral this compound have been synthesized and shown to be potent chiral dopants for ferroelectric liquid crystal materials. oup.comoup.com These compounds, often esters of the parent acid, can induce a spontaneous polarization in the smectic C* phase of the liquid crystal, which is the basis for their use in fast-switching display devices.

The table below summarizes the helical twisting power (HTP) of some representative chiral dopants, illustrating the range of values that can be achieved.

| Dopant Type | Nematic Host | HTP (µm⁻¹) |

| Alanine-based diamide | Not specified | 13.5 - 24.6 |

| Proline-based diamide | Not specified | 16.3 - 20.8 |

| 4,6-Diaryl-5,5-difluoro-1,3-dioxanes | Host 1 (less polar) | Varies |

| 4,6-Diaryl-5,5-difluoro-1,3-dioxanes | Host 2 (more polar) | HTP is twice as high as in Host 1 |

This table is for illustrative purposes and the HTP values are dependent on the specific dopant structure and the host liquid crystal.

Potential as an Intermediate in Agrochemical Synthesis